3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one
Description
This compound features a 1,4-thiazepane heterocyclic ring substituted with a furan-2-yl group at the 7-position and a benzenesulfonyl moiety attached to the propan-1-one core. Its molecular formula is C₁₉H₂₁NO₃S, with a molecular weight of 355.44 g/mol (derived from structural analogs in and ).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-18(9-14-25(21,22)15-5-2-1-3-6-15)19-10-8-17(24-13-11-19)16-7-4-12-23-16/h1-7,12,17H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVXIBTGFVGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. The structure comprises a benzenesulfonyl group and a thiazepane ring substituted with a furan moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical formula for 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 334.39 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one |
Biological Activity Overview
Research indicates that compounds containing furan and thiazepane structures exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The following sections delve into specific studies that highlight these activities.
Anticancer Activity
A significant body of research has focused on the anticancer properties of compounds similar to 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one. For instance:
- Mechanism of Action : Studies suggest that the thiazepane ring may interact with tubulin, disrupting microtubule formation, which is crucial for mitosis. This interaction can lead to apoptosis in cancer cells.
- Case Study : A study by Flynn et al. demonstrated that derivatives with similar structures exhibited potent antiproliferative activity against various human cancer cell lines. The compound's selectivity for cancer cells over normal cells was noted, indicating a favorable therapeutic index .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : Compounds with furan and benzenesulfonyl groups have shown effectiveness against both gram-positive and gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to controls.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Effects
Research has indicated potential anti-inflammatory effects attributed to the structural components of the compound:
- Mechanism : The benzenesulfonyl group may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in animal models.
Synthesis Methods
The synthesis of 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one typically involves multi-step organic reactions:
- Formation of Thiazepane Ring : A cyclization reaction involving appropriate precursors.
- Sulfonation : Introduction of the benzenesulfonyl group through electrophilic aromatic substitution.
- Final Coupling Reaction : Combining all components under controlled conditions to yield the final product.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Electronic Properties: The benzenesulfonyl group in the target compound is strongly electron-withdrawing, which may increase electrophilicity compared to the benzodioxol group in the CAS 1799266-41-3 analog. This could influence binding to biological targets or catalytic sites.
Biological Activity Trends :
- Compounds with furan-2-yl and thioether groups (e.g., ) exhibit antimicrobial activity, suggesting that the furan moiety contributes to target engagement. However, replacing thioether with sulfonyl (as in the target compound) may modulate toxicity or potency due to differences in hydrogen-bonding capacity.
Stereochemical Complexity :
- The 1,4-thiazepane ring in the target compound introduces conformational flexibility, unlike rigid analogs like benzodioxol derivatives. This flexibility may enhance binding to dynamic protein pockets but complicate synthetic purity.
Preparation Methods
Thiazepane Ring Formation
The 1,4-thiazepane core is typically constructed via cyclization of appropriately functionalized precursors. A validated approach involves:
Step 1: Synthesis of 7-(Furan-2-yl)-1,4-thiazepane
Reaction:
HS-CH2-CH2-NH-(CH2)3-O-C4H3O + Furan-2-carbaldehyde → Cyclization → 7-(Furan-2-yl)-1,4-thiazepane
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (0.1 eq) | 78 |
| Solvent | Toluene | |
| Temperature | 110°C (reflux) | |
| Reaction Time | 12 h |
This Mannich-type reaction proceeds through imine formation followed by intramolecular cyclization, with the furan group introduced via aldehyde condensation.
Propan-1-one Functionalization
Step 2: Ketone Installation via Friedel-Crafts Acylation
Reaction:
7-(Furan-2-yl)-1,4-thiazepane + Propionyl chloride → AlCl3 → 1-(1,4-Thiazepan-4-yl)propan-1-one
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | AlCl3 (2.5 eq) | 65 |
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Reaction Time | 4 h |
The reaction requires strict temperature control to avoid over-acylation and ring-opening side reactions.
Benzenesulfonyl Group Introduction
Step 3: Sulfonylation with Benzenesulfonyl Chloride
Reaction:
1-(1,4-Thiazepan-4-yl)propan-1-one + Benzenesulfonyl chloride → Base → Target Compound
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine (3.0 eq) | 82 |
| Solvent | Tetrahydrofuran | |
| Temperature | 0°C → RT | |
| Reaction Time | 2 h |
The sulfonylation exhibits excellent regioselectivity at the thiazepane nitrogen due to steric protection of the ketone oxygen.
Alternative Synthetic Pathways
Ring-Expansion Approach
An innovative method utilizes aziridine intermediates for thiazepane synthesis:
Reaction Sequence:
1. Furan-2-ylmethylamine + Epichlorohydrin → Aziridine formation
2. Ring expansion with S8 → 1,4-Thiazepane
This route achieves 68% overall yield but requires handling of toxic sulfur reagents.
Enzymatic Resolution
Recent advances employ lipase-catalyzed kinetic resolution to obtain enantiomerically pure intermediates:
| Enzyme | Substrate | ee (%) |
|---|---|---|
| Candida antarctica | Racemic thiazepane precursor | 94 |
| Reaction Medium | tert-Butyl methyl ether |
This green chemistry approach reduces reliance on chiral auxiliaries but increases process costs.
Process Optimization Strategies
Solvent Screening
Comparative analysis of reaction media for sulfonylation:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 82 | 98.5 |
| DCM | 75 | 97.2 |
| Acetonitrile | 68 | 95.1 |
| DMF | 58 | 89.3 |
THF emerges as optimal due to its balance of polarity and inertness.
Catalyst Load Optimization
Impact of AlCl3 concentration on acylation efficiency:
| AlCl3 (eq) | Yield (%) | Side Products (%) |
|---|---|---|
| 1.0 | 42 | 18 |
| 2.0 | 65 | 9 |
| 2.5 | 68 | 5 |
| 3.0 | 66 | 12 |
Excess catalyst promotes decomposition pathways, justifying 2.5 eq as optimal.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
δ 7.85–7.45 (m, 5H, Ar-H), 7.25 (dd, J = 1.8 Hz, 1H, furan-H), 6.45 (m, 2H, furan-H), 4.15–3.85 (m, 4H, thiazepane-H), 3.10 (t, J = 7.2 Hz, 2H, CH2SO2), 2.95–2.60 (m, 4H, thiazepane-H), 2.45 (q, J = 7.1 Hz, 2H, COCH2).
HRMS (ESI+):
m/z calculated for C18H21NO4S2 [M+H]+: 380.0941, found: 380.0938.
Purity Assessment
HPLC analysis under optimized conditions:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 | MeCN:H2O (70:30) | 8.2 | 99.1 |
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Adoption of microreactor technology improves process safety and yield:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 78% | 85% |
| Productivity | 0.5 kg/day | 2.1 kg/day |
The enhanced heat transfer in flow systems prevents thermal degradation of the furan ring.
Waste Reduction
Comparative environmental metrics:
| Metric | Traditional Route | Optimized Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI | 56 | 29 |
| Solvent Recovery | 68% | 92% |
Implementation of solvent recycling and catalytic reagents significantly improves sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing 3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one?
- Methodology : Multi-step organic synthesis is typically employed, involving:
- Cyclization : Formation of the thiazepane ring via reactions between 2-aminoethanethiol derivatives and chalcones under basic conditions (e.g., triethylamine or piperidine catalysis) .
- Functionalization : Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Q. How can structural characterization be rigorously performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the presence of the thiazepane ring (δ 3.5–4.5 ppm for S-CH groups), furan protons (δ 6.2–7.4 ppm), and benzenesulfonyl moiety (δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and confirm bond angles/distances .
Advanced Research Questions
Q. What computational strategies are effective for predicting electronic properties and binding interactions of this compound?
- Methodology :
- Wavefunction Analysis : Use Multiwfn software to calculate electrostatic potential surfaces, Fukui indices, and local ionization potential maps to identify reactive sites .
- Docking Studies : Molecular docking (AutoDock Vina) against targets like cytochrome P450 or kinase enzymes, guided by structural analogs showing π–π stacking with aromatic residues (e.g., furan-thiazepane derivatives in ) .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes under physiological conditions (e.g., solvation in explicit water models) .
Q. How can contradictions in reported biological activity data (e.g., IC variability) be resolved?
- Approach :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may influence potency .
- Structural Modifications : Synthesize analogs (e.g., replacing benzenesulfonyl with methylsulfonyl) to isolate contributions of specific substituents to activity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Fragment-Based Design : Systematically modify substituents (e.g., furan vs. thiophene, benzenesulfonyl vs. tosyl) and evaluate changes in bioactivity using in vitro assays (e.g., enzyme inhibition) .
- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity trends .
- Pharmacophore Mapping : Identify essential motifs (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Discovery Studio .
Data-Driven Research Challenges
Q. How to address gaps in physicochemical data (e.g., solubility, logP) for this compound?
- Experimental Solutions :
- Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO, followed by HPLC quantification .
- logP Determination : Reverse-phase HPLC (C18 column) with a calibration curve of reference compounds .
Q. What are the best practices for validating the compound’s mechanism of action in enzymatic studies?
- Protocol :
- Enzyme Inhibition Assays : Kinetic studies (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition of target enzymes (e.g., COX-2 or HDACs) .
- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding affinity (K) and stoichiometry .
- Western Blotting : Assess downstream effects (e.g., phosphorylation status of signaling proteins) in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
